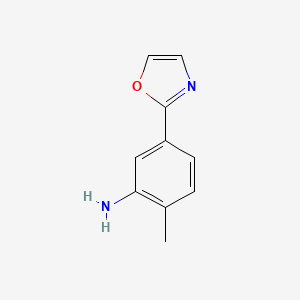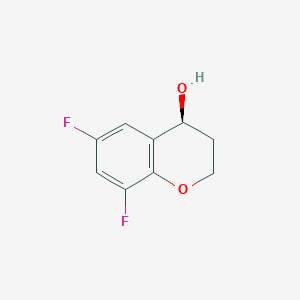
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .Physical And Chemical Properties Analysis
“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .Wissenschaftliche Forschungsanwendungen
Results
The use of these fluorophores has advanced the field of bio-imaging, providing new insights into the imaging of biomolecules such as reactive oxygen species (ROS), reactive nitrogen species (RNS), proteins, and microenvironments, especially pH and viscosity .
2. Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core
Application
A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
Method
The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents. One of the molecules showed high viscosity sensitivity in a glycerol-ethanol system .
Results
Increasing concentrations of one of the compounds elicited a significant increase in fluorescence intensity, exhibiting superior environmental sensitivity. The in vitro cellular uptake behavior and CLSM assay of cancer cell lines demonstrated that the compound could easily enter the cell nucleus and bind to proteins with low toxicity .
3. Underwater Anechoic Coating Technology
Application
The underwater anechoic coating technology, which considers pressure resistance and low-frequency broadband sound absorption, has become a research hotspot in underwater acoustics. It has received wide attention to address the increasingly advanced low-frequency sonar detection technology and adapt to the working environment of underwater vehicles in deep submergence .
Method
The application of these coatings involves the use of sophisticated materials and technologies, including the use of specific compounds that can withstand high pressures and absorb low-frequency sound waves .
Results
The use of these coatings has advanced the field of underwater acoustics, providing new insights into the design and research of low-frequency broadband anechoic coating .
4. Fabrication of Functionalized Silica Nanoparticles
Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
Method
The fabrication of functionalized silica nanoparticles involves the use of sophisticated materials and technologies, including the use of specific compounds that can withstand high pressures and absorb low-frequency sound waves .
Results
The use of these nanoparticles has advanced the field of nanotechnology, providing new insights into the design and research of functionalized silica nanoparticles. Their attractive applications have been extensively highlighted (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) .
Eigenschaften
IUPAC Name |
(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



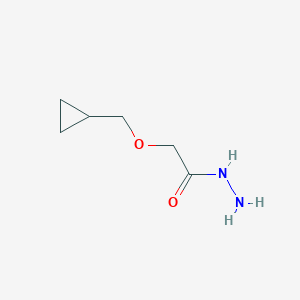
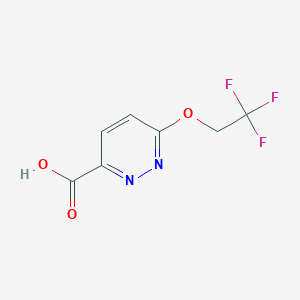
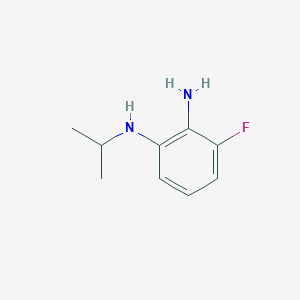


![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
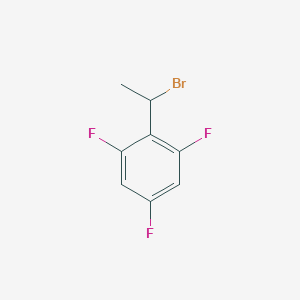
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)


![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
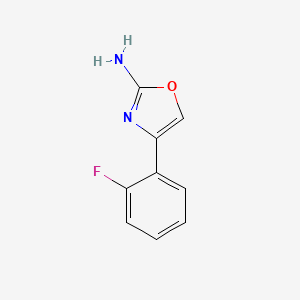
![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
